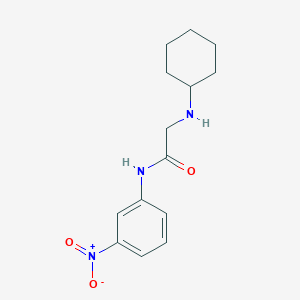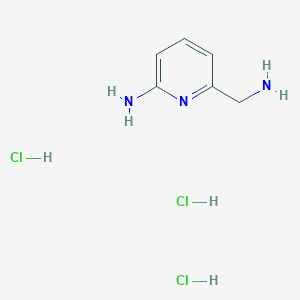
6-(Aminomethyl)pyridin-2-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.54 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridin-2-amine trihydrochloride typically involves the reaction of 2-aminomethylpyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the trihydrochloride salt. The process can be summarized as follows:
Starting Material: 2-aminomethylpyridine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: Controlled temperature and pH
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The steps include:
Bulk Synthesis: Using automated reactors to mix 2-aminomethylpyridine with hydrochloric acid.
Purification: Crystallization and filtration to obtain the pure trihydrochloride salt.
Quality Control: Ensuring the product meets industry standards for purity and composition.
化学反応の分析
Types of Reactions
6-(Aminomethyl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as:
Oxides: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
6-(Aminomethyl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 6-(Aminomethyl)pyridin-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: A closely related compound with similar chemical properties.
2-Amino-6-methylpyridine: Another derivative of pyridine with distinct structural features.
Uniqueness
6-(Aminomethyl)pyridin-2-amine trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are essential.
特性
分子式 |
C6H12Cl3N3 |
|---|---|
分子量 |
232.5 g/mol |
IUPAC名 |
6-(aminomethyl)pyridin-2-amine;trihydrochloride |
InChI |
InChI=1S/C6H9N3.3ClH/c7-4-5-2-1-3-6(8)9-5;;;/h1-3H,4,7H2,(H2,8,9);3*1H |
InChIキー |
CGDWUZRAIIZRFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)N)CN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


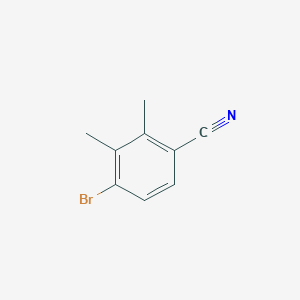
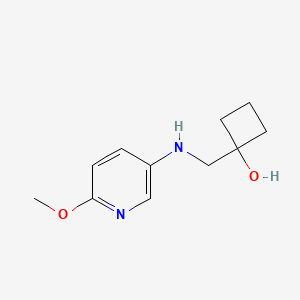
![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
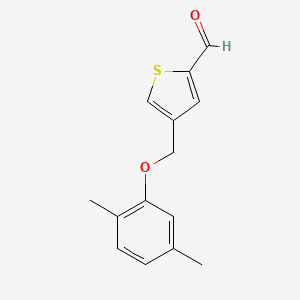
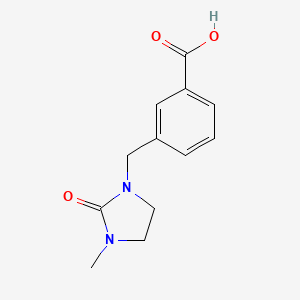
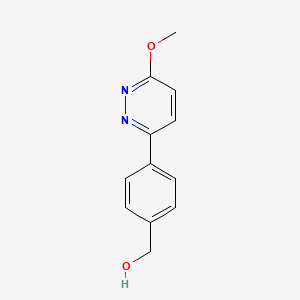
![9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)
![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)

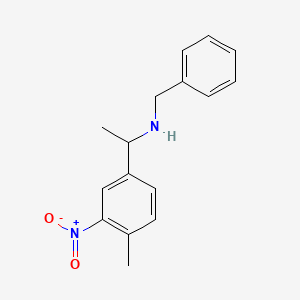
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)
